molecular formula C33H39N7O6S B13840073 prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate

prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate

Cat. No.: B13840073
M. Wt: 661.8 g/mol
InChI Key: YEIGZWVJTMVPIW-VWYPKUQYSA-N
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Description

2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is a complex organic compound known for its unique properties and applications in various scientific fields. This compound is particularly notable for its use as a fluorescent pH indicator, making it valuable in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine involves multiple steps, starting from the acridine core. The process typically includes the introduction of alloxycarbonylamino groups at the 2 and 7 positions and the biotinylaminoethylamino group at the 9 position. The reaction conditions often require specific catalysts and solvents to ensure the correct attachment of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the acridine core.

    Reduction: This reaction can modify the oxidation state of the compound, affecting its fluorescence properties.

    Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines.

Scientific Research Applications

2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent pH indicator to study chemical reactions and processes.

    Biology: Employed in cellular imaging to monitor pH changes within cells.

    Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

    Industry: Utilized in the development of sensors and analytical devices.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be measured to determine pH levels. The molecular targets and pathways involved include interactions with cellular components and chemical environments that affect its fluorescence intensity and wavelength.

Comparison with Similar Compounds

Similar Compounds

    2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein: Another fluorescent pH indicator with similar applications.

    Calcein AM: A cell-permeant dye used for live-cell imaging.

    Fluo-4 AM: A fluorescent indicator for calcium ions.

Uniqueness

2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is unique due to its specific functional groups that provide distinct fluorescence properties, making it highly sensitive and specific for pH measurements in various environments.

Properties

Molecular Formula

C33H39N7O6S

Molecular Weight

661.8 g/mol

IUPAC Name

prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate

InChI

InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-24-22(17-20)29(23-18-21(10-12-25(23)38-24)37-33(44)46-16-4-2)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42)/t26-,27-,30-/m0/s1

InChI Key

YEIGZWVJTMVPIW-VWYPKUQYSA-N

Isomeric SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)NC(=O)OCC=C

Canonical SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)NC(=O)OCC=C

Origin of Product

United States

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